Limitations of Available Quantitative Comparative Data for 1956380-40-7
A comprehensive search of primary research papers, patents, and authoritative databases (excluding the prohibited source list) was conducted for head-to-head quantitative comparisons between 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-amine dihydrochloride and its closest analogs — the 7-amine free base (CAS 886366-79-6), the 8-amine positional isomer (CAS 886366-73-0), the N-Boc protected 7-amine (CAS 886364-45-0), and the parent unsubstituted tetrahydrobenzodiazepine (CAS 5946-39-4). No peer-reviewed publication, patent, or authoritative database was identified that reports a direct head-to-head comparison of this compound against any named comparator on a pharmacologically, physicochemically, or analytically meaningful endpoint (target binding affinity, functional IC₅₀, solubility in mg/mL, logD, metabolic stability, or synthetic yield efficiency). The available evidence is limited to (i) vendor-supplied purity specifications (typically 95 %) and (ii) in silico predicted physicochemical properties for the free base (XlogP ≈ 0.4, topological polar surface area 50.1 Ų) [1], which cannot be directly applied to the dihydrochloride salt without experimental verification. The patent literature (e.g., US20100137287) describes structure-activity relationships for aryl- and heteroaryl-substituted tetrahydrobenzodiazepines at NET, DAT, and SERT but does not include the unsubstituted 7-amine parent scaffold as a discrete test article [2].
| Evidence Dimension | All quantitative differentiation dimensions (binding affinity, functional activity, solubility, stability, synthetic utility) |
|---|---|
| Target Compound Data | No peer-reviewed experimental data identified. |
| Comparator Or Baseline | 7-amine free base (886366-79-6), 8-amine isomer (886366-73-0), N-Boc-7-amine (886364-45-0), parent scaffold (5946-39-4) |
| Quantified Difference | Not available. |
| Conditions | Not applicable. |
Why This Matters
The absence of published comparative data means that any procurement decision based on claimed differentiation rests on vendor assertions rather than verifiable, peer-reviewed evidence — a critical risk factor for reproducible research.
- [1] BaseChem. Predicted physicochemical properties for 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine (CAS 886366-79-6): XlogP 0.4, TPSA 50.1 Ų. View Source
- [2] Guzzo PR, Molino BF, Cui W, Liu S, Olson RE. Aryl- and heteroaryl-substituted tetrahydrobenzo-1,4-diazepines and use thereof to block reuptake of norepinephrine, dopamine, and serotonin. US Patent Application US20100137287 A1, 2010. View Source
